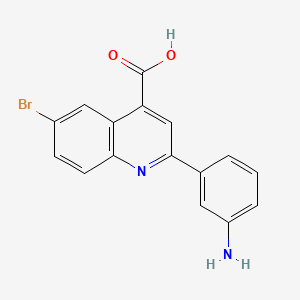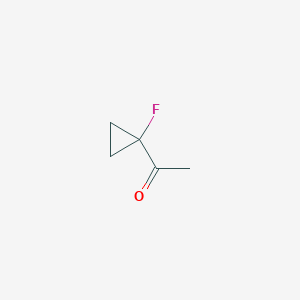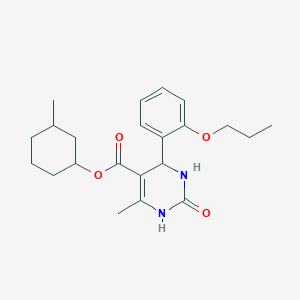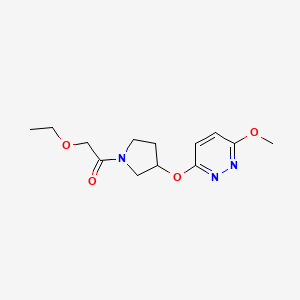
2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, also known as 6-bromo-2-aminophenylquinoline-4-carboxylic acid (BAQC), is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a unique structure and properties, making it an important tool for scientists in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Novel Synthesis Approaches
The synthesis of halogenated quinoline carboxylic acids, including compounds similar to 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, has been achieved through novel procedures. For example, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids utilizes a process that involves the creation of an amino intermediate followed by its replacement with halogens such as chlorine or bromine via the Sandmeyer reaction, demonstrating a method that could potentially be applied or adapted for the synthesis of this compound (Raveglia et al., 1997).
Photolabile Protecting Groups
Brominated hydroxyquinolines, closely related to this compound, have been used as photolabile protecting groups for carboxylic acids. These groups are advantageous due to their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. This indicates a potential application of this compound in developing sensitive caging groups for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
The compound's derivatives have been explored for their potential use as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, which could include structures akin to this compound, and their evaluation as brightening agents, highlight the compound's utility in materials science and chemical engineering applications (Rangnekar & Shenoy, 1987).
Palladium-Catalyzed Arylation and Alkylation
Research involving auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds of amine and carboxylic acid derivatives, including quinoline derivatives, showcases the potential of this compound in organic synthesis and pharmaceutical chemistry. This approach could be relevant for functionalizing the compound to create novel molecules with desired biological activities (Nadres et al., 2013).
Propriétés
IUPAC Name |
2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAFNQNGQBBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)
![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)

![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)
